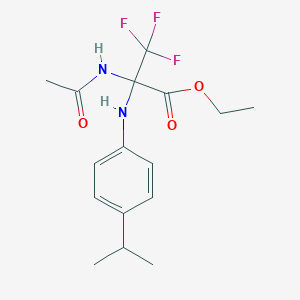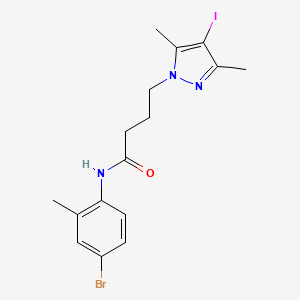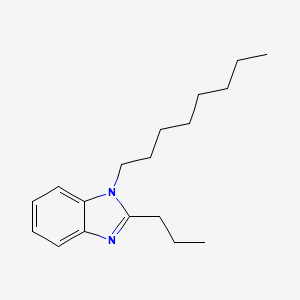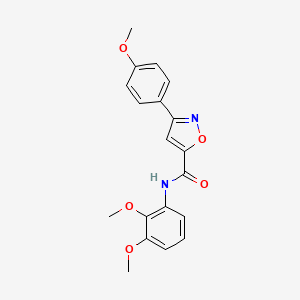
Ethyl 2-acetamido-3,3,3-trifluoro-2-(4-isopropylanilino)propionate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
ETHYL 2-ACETAMIDO-3,3,3-TRIFLUORO-2-{[4-(PROPAN-2-YL)PHENYL]AMINO}PROPANOATE is a synthetic organic compound characterized by the presence of trifluoromethyl and acetamido groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 2-ACETAMIDO-3,3,3-TRIFLUORO-2-{[4-(PROPAN-2-YL)PHENYL]AMINO}PROPANOATE typically involves multi-step organic reactions. One common method includes the reaction of ethyl 2-bromo-3,3,3-trifluoropropanoate with 4-isopropylaniline under basic conditions to form the intermediate product. This intermediate is then acetylated using acetic anhydride to yield the final compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to maximize efficiency.
Chemical Reactions Analysis
Types of Reactions
ETHYL 2-ACETAMIDO-3,3,3-TRIFLUORO-2-{[4-(PROPAN-2-YL)PHENYL]AMINO}PROPANOATE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, especially at the trifluoromethyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
ETHYL 2-ACETAMIDO-3,3,3-TRIFLUORO-2-{[4-(PROPAN-2-YL)PHENYL]AMINO}PROPANOATE has several applications in scientific research:
Medicinal Chemistry: Used as a building block for the synthesis of pharmaceuticals, particularly those targeting neurological disorders.
Materials Science: Employed in the development of advanced materials with unique properties such as high thermal stability and resistance to degradation.
Biological Studies: Utilized in the study of enzyme inhibition and protein interactions due to its ability to form stable complexes with biological molecules.
Mechanism of Action
The mechanism of action of ETHYL 2-ACETAMIDO-3,3,3-TRIFLUORO-2-{[4-(PROPAN-2-YL)PHENYL]AMINO}PROPANOATE involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s ability to penetrate biological membranes, allowing it to reach intracellular targets. It can inhibit enzymes by binding to their active sites, thereby blocking substrate access and reducing enzymatic activity.
Comparison with Similar Compounds
Similar Compounds
- ETHYL 2-HYDROXY-2-(TRIFLUOROMETHYL)PROPANOATE
- METHYL 2-ACETAMIDO-3,3,3-TRIFLUORO-2-((6-METHYLPYRIDIN-2-YL)AMINO)PROPANOATE
Uniqueness
ETHYL 2-ACETAMIDO-3,3,3-TRIFLUORO-2-{[4-(PROPAN-2-YL)PHENYL]AMINO}PROPANOATE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the trifluoromethyl group enhances its stability and lipophilicity, making it more effective in various applications compared to similar compounds.
Properties
Molecular Formula |
C16H21F3N2O3 |
|---|---|
Molecular Weight |
346.34 g/mol |
IUPAC Name |
ethyl 2-acetamido-3,3,3-trifluoro-2-(4-propan-2-ylanilino)propanoate |
InChI |
InChI=1S/C16H21F3N2O3/c1-5-24-14(23)15(16(17,18)19,20-11(4)22)21-13-8-6-12(7-9-13)10(2)3/h6-10,21H,5H2,1-4H3,(H,20,22) |
InChI Key |
KAFGZTKVBHNPGC-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(C(F)(F)F)(NC1=CC=C(C=C1)C(C)C)NC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-(2-aminophenyl)-2-{[4-methyl-5-(phenoxymethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}ethanone](/img/structure/B11481462.png)
![7-(2,4-Dimethoxyphenyl)-3-(4-fluorophenyl)-5-oxo-4,5,6,7-tetrahydrothieno[3,2-b]pyridine-2-carboxylic acid](/img/structure/B11481470.png)

![Diethyl (hydroxymethyl){4-[2-(pyridin-3-yl)piperidin-1-yl]but-2-yn-1-yl}propanedioate](/img/structure/B11481477.png)
![5-[(4-Bromo-6,7-dimethoxy-1,3-benzodioxol-5-yl)methyl]-3-(4-chlorophenyl)-4,5-dihydro-1,2-oxazole](/img/structure/B11481485.png)
![5-chloro-6-{[4-(2-fluorophenyl)piperazin-1-yl]sulfonyl}-3-methyl-1,3-benzoxazol-2(3H)-one](/img/structure/B11481492.png)
![4-fluoro-N-[(2E)-5-methyl-2H-[1,2,4]thiadiazolo[2,3-a]pyridin-2-ylidene]benzamide](/img/structure/B11481497.png)
![(2E)-2-[(4,7-dimethoxy-6-propyl-1,3-benzodioxol-5-yl)methylidene]hydrazinecarboxamide](/img/structure/B11481498.png)
![ethyl (5-methyl-3-{[(1-methyl-3-nitro-1H-pyrazol-5-yl)carbonyl]amino}-1H-pyrazol-1-yl)acetate](/img/structure/B11481512.png)
![1-{5-[(4,7-Dimethoxy-1,3-benzodioxol-5-yl)methyl]-4,5-dihydro-1,2-oxazol-3-yl}methanamine](/img/structure/B11481519.png)

![14,14-dimethyl-4-pyridin-3-yl-13-oxa-10-thia-3,5,6,8-tetrazatetracyclo[7.7.0.02,6.011,16]hexadeca-1(9),2,4,11(16)-tetraen-7-one](/img/structure/B11481544.png)


